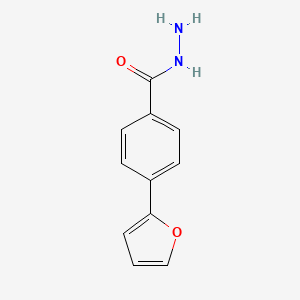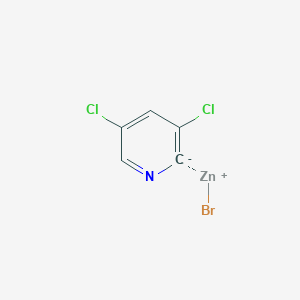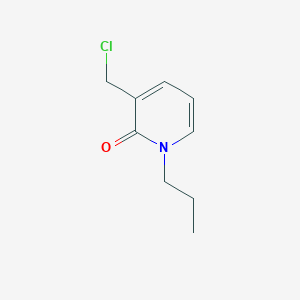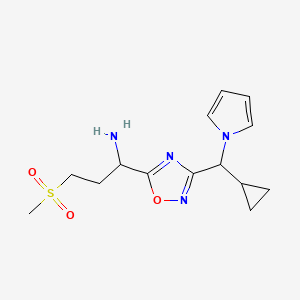
N-(tert-Butyl)-3-chlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butyl)-3-chlorobenzenesulfonamide is an organic compound that features a tert-butyl group attached to a sulfonamide moiety, with a chlorine atom positioned on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)-3-chlorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzenesulfonyl chloride with tert-butylamine. This reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2). This method is advantageous due to its high yield and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(tert-Butyl)-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce sulfonic acids or amines .
科学研究应用
N-(tert-Butyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
作用机制
The mechanism by which N-(tert-Butyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, the sulfonamide group can interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate or binding to the active site . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- N-(tert-Butyl)-4-chlorobenzenesulfonamide
- N-(tert-Butyl)-2-chlorobenzenesulfonamide
- N-(tert-Butyl)-3-bromobenzenesulfonamide
Uniqueness
N-(tert-Butyl)-3-chlorobenzenesulfonamide is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
属性
分子式 |
C10H14ClNO2S |
|---|---|
分子量 |
247.74 g/mol |
IUPAC 名称 |
N-tert-butyl-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 |
InChI 键 |
OJBOPFJWTIMTSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)

![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
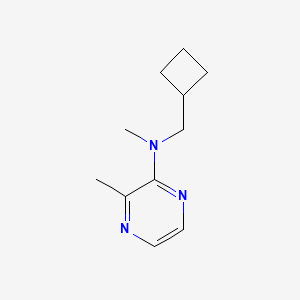
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)

